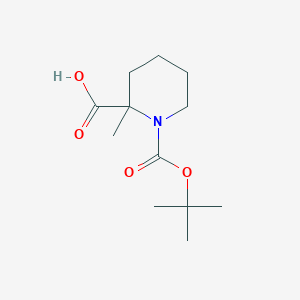

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655212 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746658-74-2 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746658-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid

CAS Number: 746658-74-2

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, synthesis, and applications, offering field-proven insights and detailed methodologies.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, also known by synonyms such as 1-Boc-2-methylpipecolinic acid, is a heterocyclic compound featuring a piperidine ring with a methyl and a carboxylic acid group at the 2-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics. The piperidine moiety is a common scaffold in many biologically active compounds, often imparting favorable pharmacokinetic properties. The Boc protecting group allows for selective chemical transformations, a crucial aspect of multi-step organic synthesis.[1][2]

The strategic placement of the methyl and carboxylic acid groups on the piperidine ring provides a unique three-dimensional structure that can be exploited to design molecules with high specificity for their biological targets. This guide will explore the synthesis, properties, and applications of this important synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 746658-74-2 | [3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][4][5] |

| Molecular Weight | 243.30 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide | |

| Storage | Room temperature, in a dry and sealed container | [4] |

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide.

Deprotection of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The acidic conditions lead to the cleavage of the tert-butyl group as a stable carbocation, which is then quenched, regenerating the free amine. This selective deprotection allows for the sequential addition of other functionalities to the molecule without affecting other acid-labile groups.

Sources

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, often abbreviated as Boc-2-Me-Pip-OH, is a synthetic, non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. As a Cα-tetrasubstituted cyclic amino acid, its structure is characterized by a piperidine ring, a methyl group at the α-carbon, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This unique architecture imparts specific conformational constraints and steric properties that are highly desirable in the design of novel therapeutics.

The presence of the Boc protecting group is crucial, allowing for its use in standard peptide synthesis protocols while preventing unwanted side reactions at the nitrogen atom.[1] The piperidine scaffold is a prevalent motif in many neurologically active compounds, and the additional methyl group at the chiral center can significantly influence the binding affinity, selectivity, and metabolic stability of a parent peptide or small molecule.[2] This guide provides a comprehensive overview of its molecular properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety information for researchers and scientists.

Physicochemical and Structural Properties

The molecular weight of a compound is a fundamental property, essential for all stoichiometric calculations in synthetic procedures and for analytical characterization. This compound has a molecular weight of 243.30 g/mol .[1][3][4][5][6] Its molecular formula is C₁₂H₂₁NO₄.[1][3][4][5] This empirical formula is the basis for its exact mass and is critical for high-resolution mass spectrometry analysis to confirm its identity.

The structural features of the molecule, such as the lipophilic Boc group and the polar carboxylic acid, result in a balanced physicochemical profile that is advantageous for its role as a building block in drug synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 243.30 g/mol | [3], [4], [5] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3], [4] |

| CAS Number | 746658-74-2 | [4], [5], |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Boc-2-methylpipecolinic acid, 1-Boc-2-methyl-2-piperidinecarboxylic acid | [3], [6] |

| Boiling Point | 354.3°C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | [3] |

| LogP | 2.2507 | [4] |

Synthesis and Reaction Chemistry

The most common and straightforward synthesis of this compound involves the N-protection of the parent amino acid, 2-methylpiperidine-2-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the synthesis.

Materials:

-

2-methylpiperidine-2-carboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. The aqueous solvent system is necessary to dissolve both the polar amino acid salt and the inorganic base.

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction. The pH should be maintained around 9-10. This deprotonates the secondary amine, making it nucleophilic.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture. A slight excess of Boc₂O ensures complete conversion of the starting material. The reaction is exothermic and maintaining a low temperature minimizes potential side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent (dioxane).

-

Workup - Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl to a pH of 2-3. This step protonates the carboxylate to form the desired carboxylic acid and also protonates any unreacted amine. The desired product, being less polar, will often precipitate out of the aqueous solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-2-Me-Pip-OH.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of constrained amino acids like Boc-2-Me-Pip-OH is a validated strategy in modern drug design. The rigid piperidine ring reduces the conformational flexibility of a peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity.

-

Peptidomimetics: The compound serves as a building block for peptidomimetics, which are designed to mimic or block the biological effects of natural peptides. The α-methyl group provides steric shielding, which can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby improving the metabolic stability and in vivo half-life of the resulting drug candidate.[2]

-

Scaffold for Small Molecules: Beyond peptides, the piperidine nucleus is a "privileged scaffold" found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7] The carboxylic acid and the protected amine provide two orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening.[1][8]

-

Inducing Specific Conformations: In peptide synthesis, the inclusion of Cα-tetrasubstituted amino acids is known to induce specific secondary structures, such as β-turns or helical folds. This conformational control is critical for mimicking the structure of a native peptide ligand at its receptor binding site.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Recommendations: Researchers should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile building block for research scientists in drug discovery. Its precise molecular weight of 243.30 g/mol and well-defined structure make it a reliable component in complex synthetic campaigns. The combination of a conformationally constrained piperidine ring, a metabolically shielding α-methyl group, and the industry-standard Boc protecting group provides a powerful tool for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Aladdin Scientific. 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid, min 97%, 100 mg. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 746658-74-2 | this compound - AiFChem [aifchem.com]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant applications in the pharmaceutical industry.

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with conformationally restricted structures, have emerged as powerful tools in achieving these goals.[1][2][3] this compound, also known as N-Boc-α-methylpipecolic acid, is a prime example of such a constrained α-amino acid analogue. Its rigid piperidine scaffold, combined with the synthetically versatile Boc-protecting group and a carboxylic acid handle, makes it an invaluable asset in the synthesis of complex pharmaceutical agents.[4][5]

The incorporation of this building block into peptide chains or small molecules can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[1][5] This guide will elucidate the fundamental aspects of this compound, providing the reader with the necessary knowledge to effectively utilize it in their research and development endeavors.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[6] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [7] |

| Molecular Weight | 243.30 g/mol | [7] |

| CAS Number | 746658-74-2 | [6] |

| Appearance | White to light yellow crystal powder | |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

| Storage | Store at 4°C for long-term stability. | [6] |

Structural Formula:

Caption: 2D structure of this compound.

The structure features a piperidine ring with a methyl and a carboxylic acid group at the α-position to the nitrogen atom. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is a common and acid-labile protecting group in organic synthesis.

Synthesis and Purification: A Rational Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative method, with explanations for the key experimental choices.

Experimental Protocol: Diastereoselective Synthesis

This synthesis route aims for a diastereoselective outcome, which is often crucial for pharmaceutical applications.

Step 1: N-Boc Protection of 2-Methylpiperidine

-

Rationale: The initial step involves the protection of the secondary amine of 2-methylpiperidine to prevent its interference in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity towards amines and the acid-lability of the resulting Boc-carbamate, allowing for easy deprotection later in the synthesis.

-

Procedure:

-

Dissolve 2-methylpiperidine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (1.1 equiv.), to scavenge the acidic byproduct.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-2-methylpiperidine.

-

Step 2: α-Carboxylation

-

Rationale: This is the key step to introduce the carboxylic acid functionality at the C2 position. A common and effective method is the deprotonation of the α-carbon with a strong base, followed by quenching with carbon dioxide. The choice of a strong, non-nucleophilic base like sec-butyllithium is critical to achieve efficient deprotonation without side reactions.

-

Procedure:

-

Dissolve the crude N-Boc-2-methylpiperidine from the previous step in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add sec-butyllithium (1.2 equiv.) and stir for 2-3 hours at this temperature.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Purification

-

Rationale: The crude product often contains unreacted starting material and side products. Purification by column chromatography is typically required to obtain the desired compound with high purity.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent tailing of the carboxylic acid product.

-

Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield this compound as a solid.

-

Caption: Synthetic workflow for the preparation of the target compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm integrating to 9H), the methyl group at C2 (a singlet around 1.5-1.6 ppm integrating to 3H), and a series of multiplets for the piperidine ring protons between 1.2 and 4.0 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group (around 80 ppm) and the C2 of the piperidine ring (around 60 ppm). The carbonyl carbons of the Boc group and the carboxylic acid will resonate at approximately 155 ppm and 175 ppm, respectively. The methyl carbon will appear at around 20-25 ppm, and the piperidine ring carbons will have signals in the range of 20-50 ppm.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent [M-H]⁻ ion in negative mode or a [M+Na]⁺ ion in positive mode. A characteristic fragmentation pathway involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).[8][9] The loss of CO₂ from the carboxylic acid group (-44 Da) is also a possible fragmentation.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy provides information about the functional groups present in the molecule.

-

Expected Absorptions: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1700-1740 cm⁻¹ will be observed due to the C=O stretching of both the carboxylic acid and the carbamate. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹.

Caption: Analytical techniques for structural elucidation.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of novel therapeutics.

Constrained Peptidomimetics and Protease Inhibitors

The incorporation of N-Boc-α-methylpipecolic acid into peptide sequences introduces a significant conformational constraint. This rigidity can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the α-methyl group can sterically hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide drug.[5]

A notable application is in the design of protease inhibitors. For instance, derivatives of pipecolic acid have been investigated as inhibitors of viral proteases, such as the HIV protease.[5][10] By replacing a proline residue at a cleavage site with a pipecolic acid derivative, a substrate can be converted into a potent and selective inhibitor.[5]

Caption: Role in converting a peptide substrate into a protease inhibitor.

Scaffolds for Small Molecule Drug Discovery

Beyond peptidomimetics, the piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of novel piperidine-based compounds. The carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and alcohols, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Conclusion

This compound is a cornerstone building block for the synthesis of conformationally constrained molecules with significant potential in drug discovery. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc and carboxylic acid functionalities, provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its properties, a rational synthesis protocol, and key applications, aiming to facilitate its effective use in the scientific community.

References

-

PubChem. 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Mikamiyama, H., et al. (2019). Discovery of a novel HIV-1 protease inhibitor with potent antiviral activity and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 29(18), 2684-2688.

- Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836.

- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.

- Juaristi, E. (Ed.). (2005). Conformational behavior of six-membered rings: analysis, dynamics, and stereoelectronic effects. John Wiley & Sons.

-

Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease - MDPI. [Link]

-

Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC - PubMed Central. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC - NIH. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. [Link]

Sources

- 1. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid properties

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's core properties, synthesis, applications, and handling protocols, providing the necessary insights for its effective utilization in a laboratory and development setting.

Compound Identification and Structural Elucidation

This compound, a key heterocyclic building block, is a derivative of pipecolinic acid. The presence of a methyl group at the C2 position introduces a chiral center, and the tert-butoxycarbonyl (Boc) group provides a crucial protecting element for the amine, rendering it an invaluable intermediate in multi-step organic synthesis.

-

IUPAC Name: 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid[1]

-

Common Synonyms: 1-Boc-2-methylpipecolinic acid, N-Boc-2-methyl-2-piperidinecarboxylic acid[1][2]

Molecular Structure

The structure features a piperidine ring with a carboxylic acid and a methyl group at the quaternary C2 position. The ring nitrogen is protected by a Boc group.

-

InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for designing reaction conditions, purification strategies, and formulation studies. The data presented below is aggregated from computational models and available supplier information.

| Property | Value | Source |

| Boiling Point | 354.3°C at 760 mmHg | [6] |

| XLogP3 | 1.8 - 2.25 | [1][3] |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | [1][7] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][7] |

| Rotatable Bond Count | 3 | [7] |

| Purity (Commercial) | ≥97% | [2] |

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding amino acid, 2-methylpiperidine-2-carboxylic acid. The Boc group is introduced using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and highly efficient protection strategy in peptide synthesis and medicinal chemistry.

Representative Synthetic Workflow

The causality behind this experimental choice lies in the need to mask the nucleophilicity of the secondary amine on the piperidine ring. This prevention of side reactions allows for selective chemical transformations involving the carboxylic acid group, such as amide bond formation or esterification.

Caption: General workflow for N-Boc protection synthesis.

Deprotection

The trustworthiness of using a Boc protecting group stems from its stability under a wide range of reaction conditions (e.g., saponification, hydrogenation) while being readily removable under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) efficiently cleaves the Boc group, liberating the free amine for subsequent reactions.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its value lies in its bifunctional nature: a protected amine and a reactive carboxylic acid on a constrained heterocyclic scaffold.

-

Scaffold for Complex Molecules: The piperidine ring is a prevalent motif in many CNS and cardiovascular drugs. This building block provides a ready-made scaffold that can be elaborated upon.[6][8]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of complex APIs where precise control of reactivity is paramount.[6] The Boc group ensures that the nitrogen atom does not interfere with subsequent coupling reactions involving the carboxylic acid.

-

Medicinal Chemistry Research: In medicinal chemistry, it is used to design enzyme inhibitors and receptor modulators.[8] The rigid structure of the piperidine ring can help in positioning functional groups in a specific orientation for optimal interaction with a biological target.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical. The compound is classified with specific hazards that require appropriate control measures.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

Recommended Protocols

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[9][10] Avoid generating dust.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][11] Recommended storage is at room temperature.[2][3][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous reactions.[10][11]

The self-validating nature of these protocols is clear: proper PPE prevents skin and eye contact, mitigating irritation risks, while proper ventilation prevents inhalation, addressing respiratory hazards.

First Aid Measures

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[10]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10]

References

-

PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 1-[(Tert-Butoxy)Carbonyl]-3-Methylpiperidine-4-Carboxylic Acid. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

PubChemLite. 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. [Link]

-

ChemBK. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid - Physico-chemical Properties. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

PMC - NIH. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

Sources

- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound [myskinrecipes.com]

- 7. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 581831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-[(Tert-Butoxy)Carbonyl]-3-Methylpiperidine-4-Carboxylic Acid [myskinrecipes.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Safe Handling of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (CAS No. 746658-74-2). As a sophisticated building block in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide context and causality behind recommended safety protocols, empowering researchers to build a self-validating system of safety in their work.

Core Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary risks associated with this compound are not acute toxicity but rather irritation to the skin, eyes, and respiratory system. Understanding the basis of this classification is key to effective risk mitigation. The carboxylic acid moiety contributes to its acidic nature, while the overall structure can interact with biological tissues, leading to irritation.

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), the compound is consistently classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The assigned signal word is "Warning" , and the corresponding pictogram is the exclamation mark (GHS07), indicating a moderate hazard.[1][2]

Physicochemical Properties for Risk Context

The physical state of a chemical is a primary determinant of its exposure risk. As a solid, the primary routes of accidental exposure for this compound are inhalation of dust and direct contact with skin or eyes. Its physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 746658-74-2 | [1][3][4] |

| Molecular Formula | C12H21NO4 | [1][3] |

| Molecular Weight | 243.30 g/mol | [1][3] |

| Appearance | White solid | [5] |

| Synonyms | 1-Boc-2-methylpipecolinic acid | [1][4] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment is essential for safely handling this compound. The causality is clear: to prevent the irritation hazards (H315, H319, H335), we must prevent contact and inhalation.

Engineering and Environmental Controls

-

Ventilation: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[6] This is the most critical engineering control to mitigate the risk of respiratory tract irritation (H335) by containing dust and aerosols at the source.[7]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and located near the handling area.[6][8]

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[7][9] Standard safety glasses do not provide a sufficient seal to protect against fine dust.

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[7][10] Employ proper glove removal technique, avoiding contact between the glove's outer surface and bare skin, to prevent cross-contamination.[7]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[5][6]

The logical workflow for safe handling is depicted below.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend refrigerated storage at 2-8°C or 4°C.[3][10]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8][11]

Emergency Protocols: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, directly addressing the known hazards of the compound.

First-Aid Measures

-

Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] If contact lenses are present, remove them if easy to do. Continue rinsing. Seek immediate medical attention.[6][9]

-

Skin Contact (H315): Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[9] If skin irritation occurs, seek medical advice.[6]

-

Inhalation (H335): Move the person to fresh air and keep them in a position comfortable for breathing.[6][9] If the person feels unwell or respiratory symptoms develop, call a POISON CENTER or doctor.[9]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Seek medical attention.[7]

The decision-making process for an emergency response is outlined in the diagram below.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Wear the full PPE as described in Section 3.2. Avoid breathing dust.[7]

-

Containment and Cleanup: Prevent the formation of dust.[7] Carefully sweep or scoop up the spilled material. For larger spills, mixing with an inert absorbent material like sand or vermiculite is recommended.[6] Place the material into a suitable, labeled, and closed container for disposal.[5][7]

-

Environmental Precautions: Do not let the product enter drains or waterways.[7]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous chemical waste.

-

Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of it with normal laboratory or municipal waste.

-

Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations.

References

-

PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Mol-Instincts. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. [Link]

-

ChemBK. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (S)-N-BOC-Piperidine-2-carboxylic acid. [Link]

-

PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link].nlm.nih.gov/compound/11206950)

Sources

- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. keyorganics.net [keyorganics.net]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.ca [fishersci.ca]

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid synthesis

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid

Introduction: The Significance of a Constrained Quaternary Amino Acid

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chiral building block of significant interest to the pharmaceutical and drug discovery sectors. As a cyclic, N-protected α,α-disubstituted amino acid, it belongs to a class of compounds known as constrained peptidomimetics. The piperidine ring is a privileged scaffold, frequently found in bioactive natural products and a vast number of approved pharmaceutical agents.[1][2][3] The incorporation of this motif can impart favorable pharmacokinetic properties, including enhanced metabolic stability and receptor-binding affinity.

The primary synthetic challenge in constructing this molecule lies in the creation of a stereochemically defined quaternary carbon center at the C-2 position.[4][5][6] The precise spatial arrangement of the methyl and carboxylic acid groups is critical for its intended biological activity. This guide provides a comprehensive overview of a robust and diastereoselective synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach: Diastereoselective Alkylation

The most direct and reliable strategy for the synthesis of the target compound is the diastereoselective alkylation of a chiral enolate derived from a commercially available starting material. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the key C-C bond-forming step.

The chosen synthetic pathway begins with (S)-pipecolic acid, which is first protected and esterified. The resulting ester is then deprotonated under cryogenic conditions to form a rigid, chiral lithium enolate. The subsequent alkylation with a methylating agent is facially selective, controlled by the steric hindrance imposed by the N-Boc protecting group and the piperidine ring conformation. A final saponification step yields the desired product. This method is notable for its high stereocontrol and operational simplicity.[7]

Caption: Overall synthetic workflow from (S)-Pipecolic Acid.

Detailed Experimental Protocols

The following protocols provide a self-validating system with checkpoints for reaction monitoring and purification to ensure high purity of the final compound.

Protocol 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-(S)-Pip-OH)

This initial step protects the secondary amine of the piperidine ring, which is crucial for controlling the subsequent enolate formation and preventing side reactions.

Table 1: Reactants and Conditions for N-Boc Protection

| Reagent/Parameter | Value/Description | Purpose |

| (S)-Pipecolic acid | 1.0 eq | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 eq | Boc-protecting group source |

| Sodium Bicarbonate (NaHCO₃) | 2.5 eq | Base |

| Solvent | 1,4-Dioxane / Water (1:1) | Biphasic solvent system |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 12-16 hours | To ensure complete reaction |

Step-by-Step Methodology:

-

Suspend (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solids dissolve.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using a 1M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-(S)-Pip-OH as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate

Esterification of the carboxylic acid prevents it from interfering with the strong base used in the subsequent alkylation step.

Table 2: Reactants and Conditions for Esterification

| Reagent/Parameter | Value/Description | Purpose |

| Boc-(S)-Pip-OH | 1.0 eq | Substrate |

| Thionyl Chloride (SOCl₂) | 1.2 eq | Activating agent for esterification |

| Solvent | Methanol (MeOH) | Reactant and solvent |

| Temperature | 0 °C to Reflux | Reaction condition |

| Reaction Time | 4-6 hours | To ensure complete conversion |

Step-by-Step Methodology:

-

Dissolve Boc-(S)-Pip-OH (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via a syringe. Causality: This exothermic reaction forms methyl chloroformate in situ and must be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude methyl ester can be purified by silica gel column chromatography if necessary.

Protocol 3: Asymmetric α-Methylation

This is the critical, stereochemistry-defining step. The reaction must be performed under strictly anhydrous conditions at low temperatures to ensure the formation of the kinetic enolate and achieve high diastereoselectivity.

Caption: Mechanism of the key diastereoselective α-methylation step.

Table 3: Reactants and Conditions for α-Methylation

| Reagent/Parameter | Value/Description | Purpose |

| Methyl (S)-N-Boc-Pipecolate | 1.0 eq | Substrate |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.1 eq | Strong, non-nucleophilic base |

| Methyl Iodide (MeI) | 1.5 eq | Electrophile (methyl source) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent |

| Temperature | -78 °C | Ensures kinetic control |

| Reaction Time | 2-3 hours | To ensure complete alkylation |

Step-by-Step Methodology:

-

Set up a flame-dried, three-neck flask under a positive pressure of argon.

-

Add a solution of Methyl (S)-N-Boc-Pipecolate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical for the stability of the kinetic enolate and prevents racemization or side reactions.

-

Slowly add LiHMDS (1.1 eq, typically as a 1.0 M solution in THF) dropwise over 20 minutes. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.

-

Add methyl iodide (1.5 eq) dropwise. Continue stirring at -78 °C for an additional 2-3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated ester.

Protocol 4: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the carboxylic acid under basic conditions.

Table 4: Reactants and Conditions for Saponification

| Reagent/Parameter | Value/Description | Purpose |

| Methylated Ester | 1.0 eq | Substrate |

| Lithium Hydroxide (LiOH) | 3.0 eq | Hydrolysis agent |

| Solvent | THF / Water (3:1) | Co-solvent system |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 3-5 hours | To ensure complete hydrolysis |

Step-by-Step Methodology:

-

Dissolve the purified methylated ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, typically as a white or off-white solid.

Table 5: Summary of Expected Yields and Purity

| Step | Product | Typical Yield | Purity (Post-Purification) |

| 1 & 2 | Methyl (S)-N-Boc-Pipecolate | 85-95% (over 2 steps) | >98% |

| 3 | Methyl (S)-N-Boc-2-Methylpipecolate | 70-85% | >98% |

| 4 | Final Product | 90-98% | >99% |

Conclusion

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid can be achieved efficiently and with high stereochemical fidelity through a four-step sequence involving N-protection, esterification, diastereoselective α-methylation, and saponification. The success of the synthesis hinges on the critical α-methylation step, which requires strict control of reaction conditions—namely, low temperature and an anhydrous environment—to favor the formation of the kinetic enolate and ensure a high diastereomeric excess. This robust methodology provides reliable access to a valuable chiral building block for applications in medicinal chemistry and advanced drug development.

References

-

Palomo, C., Oiarbide, M., & García, J. M. (2011). Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues. Amino Acids, 41(3), 559-73. [Link]

-

Marqués-López, E., et al. (2009). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 11(17), 3806–3809. [Link]

-

Myers, A. G., et al. (2002). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 124(40), 11974–11986. [Link]

-

Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 57(21), 5820–5821. [Link]

-

Li, C., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 13(25), 7415-7421. [Link]

-

Carretero, J. C., et al. (2018). Asymmetric approach for the synthesis of quaternary α-allyl amino acids. Angewandte Chemie International Edition, 57(40), 13203-13207. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 61(23), 8142–8148. [Link]

-

Rowbotham, J. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(34), 15634–15642. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5698-5703. [Link]

-

Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4533. [Link]

-

Overman, L. E., & Lin, N. H. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8593–8596. [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]

-

Sadek, B., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. [Link]

-

Chem-Space. (n.d.). (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid. Chem-Space.com. [Link]

-

Autechem. (2025). Mastering Organic Synthesis: N-Boc-2-piperidinecarboxylic Acid as a Key Building Block. Autechem.com. [Link]

-

ResearchGate. (2010). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. ResearchGate. [Link]

-

Coldham, I. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate. [Link]

- Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-2-methylpiperidine-2-carboxylic-acid]([Link]

-

Autechem. (n.d.). N-Boc-2-piperidinecarboxylic Acid: An Essential Ingredient for Fine Chemical Synthesis. Autechem.com. [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Introduction

(R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with a quaternary stereocenter, makes it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation during peptide synthesis and other synthetic transformations. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of α,α-disubstituted cyclic amino acids, such as the target molecule, presents a significant synthetic challenge due to the difficulty in creating a quaternary stereocenter with high enantiopurity. This guide will detail a practical and efficient three-step synthesis starting from the commercially available, enantiomerically pure (R)-pipecolinic acid. The key transformation involves a diastereoselective α-methylation of an N-Boc protected pipecolinate ester.

Synthetic Strategy Overview

The overall synthetic strategy is a linear sequence commencing with the readily available chiral pool starting material, (R)-pipecolinic acid. This approach is advantageous as it establishes the initial stereochemistry at the C2 position, which will then direct the stereoselective introduction of the methyl group. The synthesis can be divided into three key stages:

-

N-Boc Protection: The secondary amine of (R)-pipecolinic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps and to influence the conformation of the piperidine ring.

-

Esterification: The carboxylic acid functionality is converted to a methyl ester to facilitate the subsequent α-methylation step.

-

Diastereoselective α-Methylation: The crucial quaternary stereocenter is created by the diastereoselective methylation of the enolate derived from the N-Boc protected methyl pipecolinate.

-

Saponification: The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols and Mechanistic Insights

Part 1: N-Boc Protection of (R)-Pipecolinic Acid

The initial step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is crucial for preventing N-alkylation in the subsequent methylation step. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol:

-

To a solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid as a white solid.

Causality and Expertise: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the di-tert-butyl dicarbonate. The addition of a base like sodium hydroxide is essential to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the Boc-anhydride. Acidification during workup is necessary to protonate the carboxylate and allow for extraction into an organic solvent.

Part 2: Esterification of N-Boc-(R)-Pipecolinic Acid

The carboxylic acid of the N-Boc protected intermediate is then converted to a methyl ester. This transformation is necessary to activate the α-proton for deprotonation in the subsequent methylation step. A common and effective method for this esterification is the use of iodomethane in the presence of a mild base like potassium carbonate.

Experimental Protocol:

-

Dissolve (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add iodomethane (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate.[1]

Causality and Expertise: DMF is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid, forming the carboxylate nucleophile, without causing epimerization at the α-carbon. The use of a slight excess of iodomethane ensures complete conversion.

Part 3: Diastereoselective α-Methylation

This is the most critical step in the synthesis, where the quaternary stereocenter is established. The reaction proceeds via the formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, methyl iodide. The stereochemical outcome is dictated by the conformation of the piperidine ring and the approach of the electrophile.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate.

Mechanistic Rationale for Diastereoselectivity:

The diastereoselectivity of the methylation is controlled by the steric hindrance imposed by the N-Boc group and the axial/equatorial orientation of the substituents on the piperidine ring. The bulky N-Boc group influences the conformation of the piperidine ring, and the lithium enolate is formed by the abstraction of the α-proton. The incoming methyl electrophile will preferentially approach from the less sterically hindered face of the planar enolate, leading to the formation of one diastereomer in excess. The (R)-configuration of the starting material directs the formation of the desired (R)-configuration at the newly formed quaternary center.

Caption: Mechanism of diastereoselective α-methylation.

Part 4: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base like lithium hydroxide, followed by acidic workup.

Experimental Protocol:

-

Dissolve methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid as a white solid.[2]

Causality and Expertise: Lithium hydroxide is a common reagent for the saponification of esters as it is less likely to cause side reactions compared to sodium or potassium hydroxide in some cases. The biphasic solvent system ensures the solubility of both the ester and the hydroxide salt. The acidic workup is crucial to protonate the carboxylate salt and allow for the isolation of the final carboxylic acid product.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | (R)-Pipecolinic acid | (Boc)₂O, NaOH | >95% | >98% |

| 2 | Methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate | N-Boc-(R)-Pipecolinic acid | CH₃I, K₂CO₃ | 85-95% | >98% |

| 3 | Methyl (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylate | Methyl N-Boc-(R)-Pipecolinate | LDA, CH₃I | 70-85% | >95% (diastereomeric excess) |

| 4 | (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | Methylated Ester | LiOH | >90% | >99% |

Conclusion

This technical guide outlines a reliable and stereoselective synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. By starting from the enantiomerically pure (R)-pipecolinic acid, the synthesis ensures the desired stereochemistry in the final product. The key step, a diastereoselective α-methylation, allows for the efficient construction of the challenging quaternary stereocenter. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the production of this important chiral building block for further applications.

References

-

Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. Journal of Organic Chemistry. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Asymmetric deprotonation of N-Boc-piperidines. Request PDF. [Link]

-

Basic hydrolysis of esters to carboxylic acids. RSC Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Chiral Synthesis of 2-Methylpiperidine-2-Carboxylic Acid Derivatives

Abstract

The 2-methylpiperidine-2-carboxylic acid scaffold represents a class of α,α-disubstituted cyclic amino acids that are critical components in medicinal chemistry and drug development. Their rigidified structure and chiral quaternary center make them valuable building blocks for potent and selective pharmaceuticals, notably as N-methyl-D-aspartic acid (NMDA) receptor antagonists[1]. However, the stereocontrolled construction of this quaternary center at the C2 position presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the core strategies for the chiral synthesis of these derivatives, designed for researchers and drug development professionals. We will dissect field-proven methodologies, including diastereoselective alkylation using chiral auxiliaries and the elegant concept of "Memory of Chirality." Each section explains the underlying principles, offers detailed experimental protocols, and presents comparative data to guide the selection of the most appropriate synthetic route.

Introduction: The Strategic Importance of the 2-Methylpipecolic Acid Scaffold

Piperidine rings are among the most ubiquitous heterocycles in approved pharmaceuticals, valued for their favorable physicochemical properties and their ability to act as rigid conformational scaffolds.[2][3] When substituted at the 2-position with both a methyl and a carboxylic acid group, the resulting structure contains a fully substituted stereocenter that imparts significant metabolic stability and allows for precise three-dimensional orientation of functional groups. This structural motif is particularly relevant in neuroscience, where derivatives have been developed as potent NMDA receptor antagonists for potential therapeutic use in treating neurodegenerative disorders or cerebral ischemia.[1][4]

The primary hurdle in synthesizing these compounds is the enantioselective creation of the C2 quaternary stereocenter. Direct asymmetric alkylation of a simple piperidine-2-carboxylic acid ester is often unselective. Therefore, sophisticated strategies are required to control the facial selectivity of the incoming electrophile. This guide will focus on two dominant and effective approaches: the use of covalently-bound chiral auxiliaries to direct diastereoselective alkylation and the application of Memory of Chirality to transmit stereochemical information from a transient chiral intermediate.

Core Synthetic Strategies: A Mechanistic Overview

Diastereoselective Alkylation via Chiral Auxiliaries

The most established method for controlling stereochemistry in alkylation reactions involves the temporary incorporation of a chiral auxiliary.[5] This strategy converts a difficult enantioselective reaction into a more manageable diastereoselective one. The auxiliary creates a sterically biased environment, forcing an incoming electrophile to approach the enolate from a specific face. The general workflow is a robust three-step process: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.[6]

Caption: The kinetic principle behind Memory of Chirality (MOC).

Recent studies have demonstrated that intramolecular Sₙ2' cyclization of α-amino ester enolates can furnish piperidine derivatives with excellent enantioselectivity via a Memory of Chirality mechanism. [7][8]This advanced method offers a powerful route to multi-substituted piperidines without the need for a covalently attached auxiliary.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on factors such as required stereopurity, scalability, and the availability of starting materials. Chiral auxiliary methods are generally robust and high-yielding, while MOC represents a more elegant and atom-economical approach.